3-(propan-2-yl)-4-[2-(trifluoromethoxy)ethoxy]benzene-1-sulfonyl fluoride
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Overview
Description
3-(propan-2-yl)-4-[2-(trifluoromethoxy)ethoxy]benzene-1-sulfonyl fluoride is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethoxy group, which imparts distinct chemical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propan-2-yl)-4-[2-(trifluoromethoxy)ethoxy]benzene-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 3-(propan-2-yl)-4-[2-(trifluoromethoxy)ethoxy]benzenesulfonyl chloride . This intermediate is then reacted with fluoride sources under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
3-(propan-2-yl)-4-[2-(trifluoromethoxy)ethoxy]benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, with temperature control to optimize reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
3-(propan-2-yl)-4-[2-(trifluoromethoxy)ethoxy]benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(propan-2-yl)-4-[2-(trifluoromethoxy)ethoxy]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity . The sulfonyl fluoride group can react with nucleophilic residues in proteins, resulting in covalent modification and functional changes .
Comparison with Similar Compounds
Similar Compounds
- 3-(Propan-2-yl)-4-[2-(trifluoromethoxy)ethoxy]benzenesulfonyl chloride
- 3-(Propan-2-yl)-4-[2-(trifluoromethoxy)ethoxy]benzenesulfonyl bromide
Uniqueness
Compared to similar compounds, 3-(propan-2-yl)-4-[2-(trifluoromethoxy)ethoxy]benzene-1-sulfonyl fluoride offers unique reactivity due to the presence of the fluoride group. This makes it particularly valuable in applications requiring selective reactivity and high stability .
Properties
IUPAC Name |
3-propan-2-yl-4-[2-(trifluoromethoxy)ethoxy]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F4O4S/c1-8(2)10-7-9(21(16,17)18)3-4-11(10)19-5-6-20-12(13,14)15/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQADSQXAACKGOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)F)OCCOC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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